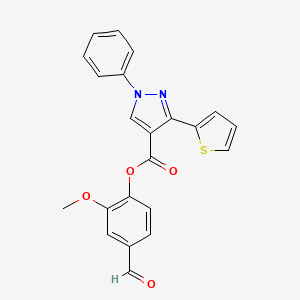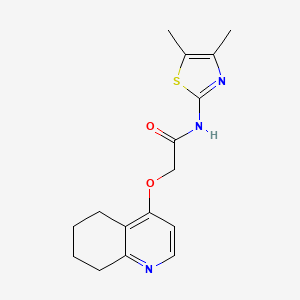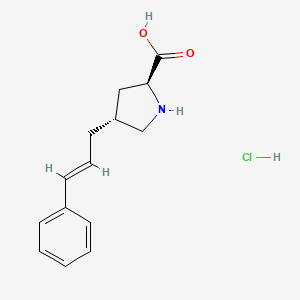
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate, also known as FMPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMPTP is a pyrazole-carboxylate derivative that has been synthesized and investigated for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of oxidative stress, inflammation, and apoptosis. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of reactive oxygen species. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of apoptotic pathways.
Biochemical and Physiological Effects
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has also been shown to improve cognitive function and motor coordination in these models. Additionally, (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has been shown to reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate in lab experiments is its high yield and purity. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate can be synthesized in large quantities and is relatively stable, making it suitable for long-term storage. However, one limitation of using (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the safety and toxicity of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate in animal models and humans.
Conclusion
In conclusion, (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate, or (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate, is a chemical compound that has shown promise in scientific research for its potential therapeutic properties. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has been synthesized and investigated for its various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Although its mechanism of action is not fully understood, (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has potential for the treatment of neurodegenerative disorders. Future studies could further investigate its therapeutic properties and elucidate its mechanism of action.
Métodos De Síntesis
The synthesis of (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate involves the reaction of 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylic acid with methanol and formic acid, followed by the addition of 4-formyl-2-methoxyphenylhydrazine. The resulting compound is then purified by recrystallization to obtain (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. (4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-27-19-12-15(14-25)9-10-18(19)28-22(26)17-13-24(16-6-3-2-4-7-16)23-21(17)20-8-5-11-29-20/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBSLVPMIONKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenyl) 1-phenyl-3-thiophen-2-ylpyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2572984.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572987.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2572991.png)


![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)
![4-[1-(2-Hydroxy-3-methoxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2572996.png)

![2-((5-Oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetonitrile](/img/structure/B2573000.png)